N-cyclobutylquinolin-8-amine
Overview
Description
“N-cyclobutylquinolin-8-amine” is a chemical compound with the CAS Number: 1249160-36-8 . It has a molecular weight of 198.27 and is typically in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes . These methods often employ catalytic systems and focus on synthetic advantages and mechanistic aspects of the reactions .Molecular Structure Analysis
The IUPAC name for this compound is N-cyclobutyl-8-quinolinamine . The InChI code for this compound is 1S/C13H14N2/c1-4-10-5-3-9-14-13 (10)12 (8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2 .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 198.27 . It is stored at room temperature .Scientific Research Applications
Pharmacological Significance
Quinoline derivatives, such as 8-hydroxyquinolines, have been a focal point in medicinal chemistry due to their broad spectrum of biological activities. These compounds have shown significant promise in treating life-threatening diseases, including cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021). Their metal chelation properties further enhance their potential as drug candidates across various therapeutic areas.
Anti-cancer and Antiviral Applications
Aminoquinolines, sharing a core structural motif with N-cyclobutylquinolin-8-amine, have been identified for their anticancer adjuvant properties and toxicokinetic features. These compounds, including derivatives like tafenoquine, have shown mechanisms that increase the antiproliferative action of chemotherapeutic agents through multiple pathways, including cell cycle arrest, histone acetylation, and inhibition of the PI3K/Akt/mTOR pathways (Ferreira et al., 2021). Such insights suggest potential areas of application for this compound in cancer research.
Neurodegenerative Disorders
The neuroprotective, antiaddictive, and antidepressant-like activities of certain tetrahydroisoquinoline compounds present in the mammalian brain highlight another avenue for the application of quinoline derivatives. These findings underscore the potential for compounds like this compound to contribute to the development of treatments for neurodegenerative diseases and related disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Metal Chelation and Environmental Applications
The properties of 8-hydroxyquinoline derivatives in detecting metal ions highlight the potential utility of this compound in environmental chemistry and analytical applications. The chelation properties of these derivatives make them potent candidates for developing treatments targeting diseases associated with metal ion dysregulation (Gupta, Luxami, & Paul, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a quinolin-8-amine derivative, and quinolin-8-amines are known to be valuable scaffolds in organic synthesis . They can act as directing groups, ligands for coordination chemistry, and agents for various diseases . .
Mode of Action
Quinolin-8-amines, in general, are known to interact with their targets through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology . This involves the use of mono-propargylated aromatic ortho-diamines . .
Biochemical Pathways
It is known that changes at the metabolome level can reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype
Result of Action
For instance, some quinoline derivatives have been found to promote cell proliferation, migration, and invasion in certain types of cancer
Biochemical Analysis
Biochemical Properties
N-cyclobutylquinolin-8-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved . Additionally, this compound has shown binding affinity to certain receptor proteins, influencing signal transduction pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, it has been reported to induce apoptosis, thereby reducing cell viability. This compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For instance, this compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair . This inhibition leads to the accumulation of DNA damage and subsequent cell death.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound is stable and exerts its biochemical effects consistently. Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the synthesis and degradation of key biomolecules, impacting overall cellular metabolism.
Properties
IUPAC Name |
N-cyclobutylquinolin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-4-10-5-3-9-14-13(10)12(8-1)15-11-6-2-7-11/h1,3-5,8-9,11,15H,2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQYWDSZLUKRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC3=C2N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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